![molecular formula C24H18Cl2N4O2 B11097817 2-chloro-N-(2-{4-[(chloroacetyl)amino]phenyl}-4-phenylquinazolin-6-yl)acetamide](/img/structure/B11097817.png)
2-chloro-N-(2-{4-[(chloroacetyl)amino]phenyl}-4-phenylquinazolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N-(2-{4-[(2-CHLOROACETYL)AMINO]PHENYL}-4-PHENYL-6-QUINAZOLINYL)ACETAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(2-{4-[(2-CHLOROACETYL)AMINO]PHENYL}-4-PHENYL-6-QUINAZOLINYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloroacetyl Group: This step involves the reaction of the quinazoline derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling with Aminophenyl Derivative: The final step involves coupling the chloroacetylated quinazoline with an aminophenyl derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(2-{4-[(2-CHLOROACETYL)AMINO]PHENYL}-4-PHENYL-6-QUINAZOLINYL)ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while hydrolysis can produce the corresponding acids and amines.
Scientific Research Applications
2-CHLORO-N-(2-{4-[(2-CHLOROACETYL)AMINO]PHENYL}-4-PHENYL-6-QUINAZOLINYL)ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used in various biological assays to understand its mechanism of action and biological effects.
Chemical Biology: The compound serves as a tool to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(2-{4-[(2-CHLOROACETYL)AMINO]PHENYL}-4-PHENYL-6-QUINAZOLINYL)ACETAMIDE involves its interaction with specific molecular targets in the cell. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-nitrophenyl)acetamide
- 2,4-Dichloroacetanilide
- 4-(2-chloroacetyl)methanesulfonanilide
Uniqueness
What sets 2-CHLORO-N-(2-{4-[(2-CHLOROACETYL)AMINO]PHENYL}-4-PHENYL-6-QUINAZOLINYL)ACETAMIDE apart from similar compounds is its unique quinazoline core structure, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H18Cl2N4O2 |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
2-chloro-N-[4-[6-[(2-chloroacetyl)amino]-4-phenylquinazolin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H18Cl2N4O2/c25-13-21(31)27-17-8-6-16(7-9-17)24-29-20-11-10-18(28-22(32)14-26)12-19(20)23(30-24)15-4-2-1-3-5-15/h1-12H,13-14H2,(H,27,31)(H,28,32) |
InChI Key |
BXQOZFSZBGDTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)NC(=O)CCl)C4=CC=C(C=C4)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylmethanesulfonyl-5,6,7,8-tetrahydro-thieno[2,3-b]quinolin-3-ylamine](/img/structure/B11097738.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11097752.png)
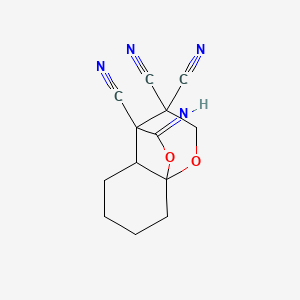
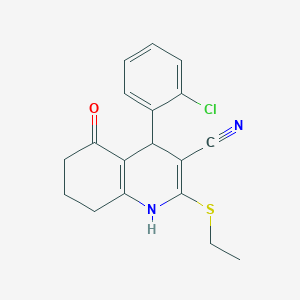
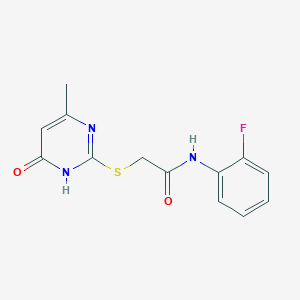
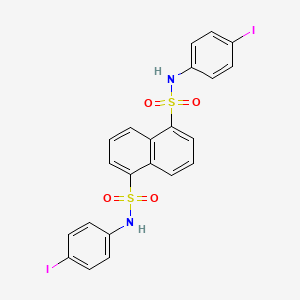
![N-(4-Chloro-2-nitrophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11097772.png)
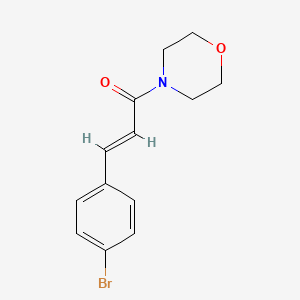
![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11097785.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate](/img/structure/B11097802.png)
![4-[3-(Azepane-1-sulfonyl)-4-chlorobenzamido]benzoic acid](/img/structure/B11097803.png)
![(5E)-2-anilino-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11097804.png)
![N'-[(4-bromophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11097810.png)

